N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O4 and its molecular weight is 451.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Biological Activity : Research has been conducted on synthesizing novel compounds with similar structural motifs, aiming to explore their biological activities. For instance, a study focused on the synthesis of new tetrahydropyrimidine and thiazolopyrimidine derivatives as potential biological agents, indicating interest in their antimicrobial properties (Akbari et al., 2008).
Antimicrobial and Antiviral Activities : Compounds structurally related to the specified chemical have been evaluated for their antimicrobial and antiviral activities. For example, certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides have shown potent antiviral activity against a variety of viruses, highlighting the potential of these compounds in antiviral research (Goebel et al., 1982).
Material Science Applications : Beyond biological activities, research has also extended into the materials science domain, where related compounds have been utilized in the synthesis of novel polyamides and polyimides. These materials exhibit promising properties for applications in high-performance polymers due to their thermal stability and solubility characteristics (Liaw et al., 2001).
Electrochromic Properties : Novel aromatic polyamides incorporating triphenylamine units have been synthesized, demonstrating electrochromic properties that could be valuable for applications in smart windows and displays (Chang & Liou, 2008).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-12(29)24-14-5-7-15(8-6-14)25-20(30)17-11-27(2)19-18(17)26-22(32)28(21(19)31)16-9-3-13(23)4-10-16/h3-11H,1-2H3,(H,24,29)(H,25,30)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJZIBLFYBLVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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